Tifluadom
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83386-35-0 |
|---|---|
Molecular Formula |
C22H20FN3OS |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide |
InChI |
InChI=1S/C22H20FN3OS/c1-26-16(13-25-22(27)15-10-11-28-14-15)12-24-21(17-6-2-4-8-19(17)23)18-7-3-5-9-20(18)26/h2-11,14,16H,12-13H2,1H3,(H,25,27) |
InChI Key |
NPGABYHTDVGGJK-UHFFFAOYSA-N |
SMILES |
CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4 |
Canonical SMILES |
CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4 |
Appearance |
Solid powder |
Other CAS No. |
83386-35-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-methyl-2-(3-thienylcarbonyl)aminomethyl-5-(2-fluorophenyl)-H-2,3-dihydro-1,4-benzodiazepine KC 5103 KC 5911 KC 6128 KC-5911 KC-6128 KC5103 tifluadom titfluadom |
Origin of Product |
United States |
Pharmacological Mechanisms and Receptor Interactions
Kappa-Opioid Receptor Agonism
Tifluadom functions as an agonist at the kappa-opioid receptor (KOR), one of the four main types of opioid receptors. chemeurope.comwikipedia.orgbiosynth.com This interaction is central to many of its observed effects in research settings.
Studies have demonstrated this compound's selective agonist activity at KORs. chemeurope.comwikipedia.orgbiosynth.comresearchgate.netacs.org Its affinity for the KOR has been compared to other known kappa agonists like bremazocine (B1667778) and ethylketocyclazocine. In radioligand studies, this compound has shown significant affinity for KOR, with an IC50 value of 12 nM in displacing naloxone (B1662785) in rat brain homogenates. While primarily a KOR agonist, it exhibits weak activity at mu-opioid receptors (MOR) in certain pathways. Research on structurally related benzodiazepine (B76468) derivatives, modeled after this compound, has shown high affinity and selectivity for human cloned kappa-opioid receptors, with some compounds achieving subnanomolar Ki values. researchgate.netacs.org
A key characteristic differentiating this compound from classical benzodiazepines is its lack of significant activity at the GABA_A receptor. chemeurope.comwikipedia.orgbiosynth.com This is an unusual profile for a compound with a benzodiazepine structure and contributes to its distinct pharmacological effects compared to traditional anxiolytic or sedative benzodiazepines. While one source mentioned a potential ability to bind the benzodiazepine binding site on the GABA_A receptor, it also stated the mechanism of action is not fully understood and highlighted the activation of kappa-opioid receptors. biosynth.com However, multiple other sources explicitly state the lack of GABA_A activity. chemeurope.comwikipedia.org
KOR activation by agonists, including potentially this compound, is coupled to the G protein Gi/G0. wikipedia.org This coupling leads to a decrease in cyclic AMP (cAMP) levels by increasing phosphodiesterase activity, resulting in an inhibitory effect in neurons. wikipedia.org KORs are also known to couple to inward-rectifier potassium channels and N-type calcium ion channels. wikipedia.orgnih.gov Furthermore, agonist-induced stimulation of KOR can activate mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinases (JNK). wikipedia.orgnih.gov Canonical KOR signaling involves both G-protein and β-arrestin-2 dependent pathways. nih.gov G-protein signaling is suggested to mediate anti-nociceptive effects, while β-arrestin-2 dependent signaling may be involved in other effects. nih.gov this compound's binding to KOR is reported to activate intracellular signaling pathways that contribute to its observed effects.
Distinctive Lack of Activity at GABA_A Receptors
Cholecystokinin-A (CCK-A) Receptor Antagonism
In addition to its activity at opioid receptors, this compound also interacts with the cholecystokinin (B1591339) system, specifically acting as an antagonist at the CCK-A receptor. nih.govresearchgate.netnih.gov
This compound's identification as both a kappa-opioid receptor agonist and a CCK-A receptor antagonist revealed a unique dual pharmacological profile within the benzodiazepine class. nih.govresearchgate.netnih.govacs.org It has been noted as the only benzodiazepine known to exhibit this simultaneous activity. acs.orgnih.gov This dual action has made this compound a valuable tool in research exploring the interplay between opioid and cholecystokinin systems in various physiological processes.
In vitro studies have investigated this compound's interaction with CCK-A receptors. This compound was found to inhibit the binding of [125I]CCK to rat pancreatic membranes with an IC50 of 47 nM. nih.gov Scatchard analysis indicated that this inhibition was competitive in nature. nih.gov Importantly, this compound at a concentration of 1 microM did not displace [125I]CCK binding in brain tissue, suggesting a degree of peripheral selectivity for CCK receptors. nih.gov Research utilizing this compound as a model has led to the synthesis and testing of related benzodiazepines for their ability to inhibit [125I]CCK binding to rat pancreas and guinea pig brain receptors. nih.gov While some analogues showed higher affinity for the CCK-A receptor than this compound, these studies confirmed the potential of the benzodiazepine structure to interact with CCK-A receptors. acs.orgnih.gov
Summary of Receptor Binding Data
| Receptor Type | Activity | Binding/Inhibition Measure | Value | Species/Tissue | Source |
| Kappa-Opioid | Agonist | IC50 (Displacing Naloxone) | 12 nM | Rat brain homogenates | |
| CCK-A | Antagonist | IC50 (Inhibiting [125I]CCK) | 47 nM | Rat pancreatic membranes | nih.gov |
| GABA_A | None | Activity | No activity | Not specified | chemeurope.comwikipedia.org |
| Mu-Opioid | Weak Agonist | Activity | Weak activation | Cortical noradrenergic pathways |
Note: The IC50 values presented are from different types of binding assays and should be interpreted in that context.
Elucidation of this compound's Dual Pharmacological Profile
Comparative Receptor Binding Profiles
Research has focused on characterizing this compound's binding affinity and selectivity across the different opioid receptor subtypes: kappa (κ), mu (μ), and delta (δ).
Affinity and Selectivity across Opioid Receptor Subtypes (Kappa, Mu, Delta)
This compound demonstrates significant affinity for the kappa-opioid receptor. Studies using radioligand binding assays have shown that this compound binds competitively to KOR with moderate selectivity. Its affinity at the KOR has been reported as comparable to other kappa agonists like bremazocine and ethylketocyclazocine (EKC), though lower than compounds such as PD117302. For instance, an IC50 value of 12 nM in displacing naloxone in rat brain homogenates has been reported for this compound's interaction with kappa-opioid receptors.
While primarily known for its kappa activity, this compound also shows some interaction with other opioid receptor subtypes. In vitro studies assessing the activities of the (+) and (-) isomers of this compound in rats indicated that (+)-tifluadom was nearly equipotent at mu- and kappa-binding sites and approximately 10 times less potent at delta-sites. nih.gov The (-)-tifluadom isomer displayed a similar binding spectrum but with 10-20 times lower potency. nih.gov These findings suggest that neither isomer is entirely selective for a single opioid receptor subtype in vitro. nih.gov
Further research on related benzodiazepine derivatives has utilized radioligand binding models to assess affinity at κ1, μ, and δ receptors in guinea pig brain. These studies used [3H]U-69593 for κ1, [3H]DAMGO for μ, and [3H]DADLE for δ receptors. nih.govacs.org While these studies focused on novel compounds structurally related to this compound, they highlight the methodologies used to determine selectivity profiles across opioid receptor subtypes. Some related compounds showed nanomolar affinity and high selectivity for kappa-opioid receptors, with one derivative exhibiting a Ki of 0.50 nM, suggesting potential for improved selectivity compared to this compound itself. nih.govacs.org
Table 1: Representative Opioid Receptor Binding Data for this compound
| Receptor Subtype | Species/Tissue | Assay Type | Binding Parameter (e.g., IC50, Ki) | Value | Reference |
| Kappa (κ) | Rat brain homogenates | Radioligand Displacement | IC50 | 12 nM | |
| Kappa (κ) | Guinea pig brain | Radioligand Binding | Ki (κ1) | Data varies for related compounds | nih.govacs.org |
| Mu (μ) | Rat | In vitro binding | Relative potency vs kappa | Nearly equipotent ((+)-isomer) | nih.gov |
| Mu (μ) | Guinea pig brain | Radioligand Binding | Ki | Data varies for related compounds | nih.govacs.org |
| Delta (δ) | Rat | In vitro binding | Relative potency vs kappa | ~10x less potent ((+)-isomer) | nih.gov |
| Delta (δ) | Guinea pig brain | Radioligand Binding | Ki | Data varies for related compounds | nih.govacs.org |
Differential Binding in Native Versus Cloned Receptor Systems
Studies comparing the binding of ligands to opioid receptors in native tissue preparations versus cloned receptor systems have revealed potential differences in how compounds interact with these receptors depending on the environment. For instance, research on a series of this compound-related derivatives found that the human cloned kappa-opioid receptor subtype was less effective at discriminating the substitution pattern of these ligands compared to the native guinea pig kappa-receptor. researchgate.netnih.gov This suggests that the native receptor environment, which includes the cellular membrane and associated proteins, may influence ligand binding in ways that differ from isolated cloned receptors. researchgate.netnih.gov
While specific detailed comparisons of this compound's own binding in native versus cloned systems were not extensively detailed in the provided results, the findings with related compounds indicate that such differences can exist within the kappa-opioid receptor family. These differences could be attributed to factors present in the native membrane environment that are absent in simplified cloned systems. researchgate.netnih.gov
Structure Activity Relationship Sar and Derivative Research
Fundamental Chemical Scaffolding and Pharmacophore Identification for Kappa-Opioid Receptor Agonism
Tifluadom's chemical structure is based on a 1,4-benzodiazepine (B1214927) ring system. ontosight.aictdbase.org Unlike most benzodiazepines that target the GABAA receptor, this compound's activity is directed towards the KOR. wikipedia.orgncats.io This suggests that specific features within the benzodiazepine (B76468) scaffold, along with its appended groups, contribute to its selective KOR agonism. ontosight.ai
Significance of the Benzodiazepine Ring System and Substituted Moieties
The benzodiazepine ring system serves as the core scaffold of this compound. ontosight.ai Attached to this core are several key substituents: a 2-fluorophenyl group, a 1-methyl group, and a thiophene-3-carboxamide (B1338676) moiety attached via a methylamine (B109427) linker at the 2-position of the benzodiazepine ring. ontosight.ai Studies on this compound analogues, which are also 2-substituted 5-phenyl-1,4-benzodiazepines, have been conducted to expand SAR data and validate models of interaction with the KOR. researchgate.netacs.org These studies suggest that the substitution pattern on the benzodiazepine core significantly influences affinity and selectivity for the KOR. acs.org Computational simulations and linear regression analysis have been applied to identify the structural determinants for recognition and to quantitatively elucidate SAR in this class of receptors. nih.govacs.org
Stereochemical Influences on Receptor Binding and Biological Activity
This compound is typically available as a racemic mixture, meaning it consists of an equal mixture of two enantiomers, (+)-Tifluadom and (-)-Tifluadom. guidetoimmunopharmacology.org Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact how a compound interacts with biological targets like receptors. researchgate.netacs.orgspringernature.com
Comparative Pharmacological Profiling of (+)- and (-)-Tifluadom Enantiomers
Studies comparing the pharmacological activities of the individual enantiomers of this compound have revealed differences in their effects. For instance, in rats, (+)-Tifluadom was found to be significantly more potent than (-)-Tifluadom in inducing diuresis, demonstrating a clear stereoselective effect mediated by opioid receptors. nih.gov Research in mice has also shown that the enantiomers affect locomotor activity differently compared to the racemic mixture, suggesting non-additive interactions. nih.gov Furthermore, studies in dogs investigating central nervous system effects via EEG and somatosensory-evoked potentials showed that (+)-Tifluadom (also referred to as KC-6128) induced sedation and changes in electrical cortical activity characteristic of kappa-opioid agonists, while its optical isomer (-)-Tifluadom (KC-5911) did not produce these effects in the same manner. karger.comkarger.com
Here is a summary of comparative findings for (+)- and (-)-Tifluadom:
| Effect | (+)-Tifluadom (KC-6128) | (-)-Tifluadom (KC-5911) | Reference |
| Diuresis in rats | More potent | Less potent | nih.gov |
| Sedation (dogs) | Induces | Does not induce | karger.comkarger.com |
| EEG changes (dogs) | Induces characteristic kappa-opioid effects | Does not induce characteristic kappa-opioid effects | karger.comkarger.com |
Methodologies for Stereoisomer Resolution and Absolute Configuration Determination
Given the observed differences in pharmacological activity between the enantiomers, their separation and characterization are crucial for understanding the precise stereochemical requirements for KOR binding and activity. Racemic mixtures of this compound and its analogues have been resolved using techniques such as liquid chromatography with chiral stationary phases (CSPs). researchgate.netacs.orgnih.govtandfonline.com The absolute configuration of the resolved enantiomers can be determined using methods like circular dichroism (CD) and 1H NMR techniques. researchgate.netacs.orgnih.gov X-ray diffraction experiments on crystalline salts, such as the p-toluenesulphonate salt of (+)-Tifluadom, have also been used to determine the absolute configuration, establishing the (S) configuration for (+)-Tifluadom at the chiral center at the 2-position of the benzodiazepine ring. nih.goviucr.orgresearchgate.net
Rational Design and Synthesis of this compound Analogues
The insights gained from SAR studies and stereochemical investigations inform the rational design and synthesis of new this compound analogues. The goal is often to identify compounds with enhanced potency, improved selectivity for the KOR over other opioid receptor subtypes (mu and delta) or other receptors, or modified pharmacological properties. researchgate.netacs.orgnih.gov
Exploration of Substituted Benzodiazepine Derivatives for Enhanced Potency or Selectivity
The synthesis of new 2-substituted 5-phenyl-1,4-benzodiazepine derivatives structurally related to this compound has been undertaken to explore the impact of different substituents on KOR affinity and selectivity. researchgate.netacs.orgnih.gov Studies have shown that modifications to the side chain at the 2-position of the benzodiazepine ring can lead to compounds with high affinity and selectivity for the human cloned KOR. researchgate.netacs.org For example, a 2-thienyl derivative was found to exhibit comparable potency to this compound but with higher selectivity for the kappa-opioid receptor. nih.govacs.org This research involves synthesizing a series of derivatives and evaluating their binding affinity towards the KOR and other receptors through radioligand binding assays. researchgate.netacs.orgnih.gov Computational docking simulations are also employed to predict how these analogues interact with the receptor binding site and to help understand the structural features that contribute to their observed activity and selectivity. researchgate.netacs.orgnih.govacs.orgdntb.gov.uacosector.com
Development of 2-(Aminomethyl)- and 3-(Aminomethyl)-1,4-Benzodiazepine Derivatives as CCK-A Receptor Ligands
This compound, acting as a CCK-A receptor antagonist, has served as a model for the synthesis and evaluation of series of 2-(aminomethyl)- and 3-(aminomethyl)-1,4-benzodiazepines as potential CCK-A receptor ligands. nih.govresearchgate.net These derivatives have been tested in vitro for their ability to inhibit the binding of radiolabeled CCK to receptors in rat pancreas and guinea pig brain. nih.gov Studies have shown that many of these compounds exhibit greater affinity for the CCK-A receptor compared to other receptors. nih.gov For instance, one potent analogue, 6e, demonstrated an IC₅₀ of 0.16 µM for inhibiting [¹²⁵I]CCK binding to rat pancreas receptors. nih.gov
Research has also explored 3-substituted 1,4-benzodiazepine derivatives, amino-functionalized at the C3 position, as mimics of the C-terminal tetrapeptide sequence common to gastrin and cholecystokinin (B1591339). nih.gov While hybrid constructs incorporating gastrin and CCK address sequences were recognized as antagonists by CCK-A and CCK-B receptors, the address portions did not significantly enhance selectivity or avidity in these specific derivatives. nih.gov
Further investigations into 1,5-benzodiazepine derivatives, such as 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines, have identified potent and orally active CCK-A agonists. acs.org SAR studies on these compounds explored modifications at the C3 and N1 positions, revealing that agonist efficacy was influenced by stereoelectronic factors within the C3 moiety. acs.org Binding affinity for the CCK-A versus CCK-B receptor showed less dependence on the C3 structure but was affected by the nature of the second substituent at C3. acs.org Variations in substituents on the N1-anilidoacetamide moiety also modulated both agonist efficacy and binding affinity in this series. acs.org
Computational Approaches in SAR Studies
Computational methods have become valuable tools in the study of this compound and its derivatives, complementing experimental SAR studies. These approaches provide insights into ligand-receptor interactions and help predict biological activity. figshare.comcosector.com
Receptor Docking Simulations and Ligand-Receptor Interaction Modeling
Molecular docking simulations are employed to evaluate the predicted binding affinity between ligands, such as this compound derivatives, and their target receptors, including kappa-opioid and CCK receptors. cosector.comscispace.com These simulations utilize 3D crystal structures of receptors, often co-crystallized with ligands, to model the interaction at the binding pocket. cosector.com By analyzing the predicted binding poses and interaction energies, researchers can gain insights into the structural determinants crucial for receptor recognition and binding affinity. acs.orgnih.gov
Quantitative receptor docking simulations have been applied to series of 2-substituted 5-phenyl-1,4-benzodiazepines, structurally related to this compound, to elucidate the structure-affinity relationships with kappa-opioid receptors. acs.orgnih.gov This involves applying computational simulations and linear regression analysis techniques to the complexes formed between the receptor and the ligands. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis involves developing mathematical models that correlate structural properties of a series of compounds with their biological activity. This allows for the prediction of the activity of new, untested compounds and helps identify the key molecular descriptors influencing activity. researchgate.net
Preclinical Pharmacological Investigations and Behavioral Modulations
Analgesic and Antinociceptive Efficacy Studies
Tifluadom has demonstrated antinociceptive effects in various animal models, suggesting its potential utility in managing different types of pain .
Evaluation in Models of Mechanical Nociception (e.g., Allodynia)
In rodent models of inflammatory pain, this compound has been shown to be effective in reducing mechanical allodynia . Mechanical allodynia is a type of neuropathic pain characterized by hypersensitivity to mechanical stimuli researchgate.net. Studies using models like the complete Freund's adjuvant (CFA) in rats have assessed compounds based on their ability to reduce mechanical hyperalgesia, which is an increased sensitivity to painful mechanical stimuli dovepress.com. While the search results specifically mention this compound reducing mechanical allodynia in inflammatory pain models , details on specific data tables or extensive findings from mechanical nociception models beyond this context were limited in the provided snippets.
Assessment in Models of Thermal Nociception
This compound has also shown efficacy in models of thermal nociception . These models typically assess responses to heat stimuli, such as the hot-plate or tail-immersion tests umich.edubiorxiv.orgmdpi.com. In the hot-plate test, (+)-Tifluadom delayed the reaction time in rats, an effect that was blocked by naloxone (B1662785), an opioid receptor antagonist nih.gov. This indicates that the thermal antinociceptive effect is mediated through opioid receptors nih.gov. This compound demonstrates intermediate potency among KOR agonists in thermal nociception models in spinalized rats . Its molar potency ratio relative to morphine (1.0) was reported as 5.7 for thermal nociception .
Here is a table summarizing the relative potency of this compound in thermal nociception:
| Compound | Molar Potency Ratio (vs. Morphine = 1.0) | Model | Species |
| Morphine | 1.0 | Thermal Nociception | Spinalized Rat |
| This compound | 5.7 | Thermal Nociception | Spinalized Rat |
| U-50,488 | 0.56 | Thermal Nociception | Spinalized Rat |
| Fentanyl | 520 | Thermal Nociception | Spinalized Rat |
Investigation of Antinociceptive Effects in Inflammatory Pain Models
Preclinical studies have investigated this compound's effects in models of inflammatory pain frontiersin.org. In rodent models of inflammatory pain, this compound was effective in reducing both thermal and mechanical allodynia . This suggests its potential in treating pain conditions with an inflammatory component . Other KOR agonists, such as difelikefalin (B1670546) (CR845), have also shown promising results in reducing writhing behaviors and inflammatory pain in animal models frontiersin.org.
Role of Supraspinal Mechanisms in Analgesic Action
The analgesic effects of opioids can be mediated through both spinal and supraspinal mechanisms acs.orgresearchgate.net. Supraspinal mechanisms involve the modulation of pain processing within the brain researchgate.net. Studies on this compound's central mechanism of action in conscious dogs have provided insights into its effects on the central nervous system, which are relevant to supraspinal analgesia nih.gov. This compound modified somato-sensory-evoked potentials (SEP), inducing dose-related latency changes and suppression of the P50-peak, interpreted as a modification of stimuli reaching the somatosensory cortex nih.gov. These effects were reversed by the specific opioid-kappa-antagonist Mr 2266, suggesting that this compound interacts with a kappa-opioid sub-receptor that induces supraspinal analgesia nih.gov. Another study also indicated that this compound modulates nociceptive stimuli through interaction with both kappa- and mu-opioid receptors, with effects on evoked potentials being reversed by opioid antagonists nih.gov.
Comparison with Traditional Mu-Opioid Agonists Regarding Respiratory Depression Absence
A significant advantage highlighted in the preclinical profile of this compound is the reported absence of respiratory depressive effects, which are commonly associated with traditional mu-opioid agonists like morphine and fentanyl nih.gov. This is attributed to its selective binding in cortical regions rather than brainstem respiratory centers . Kappa-opioid receptor agonists are generally perceived as safer than traditional mu-agonists due to limited actions on respiration umich.edu. While mu-opioid receptor agonists can cause respiratory depression, tolerance, and dependence nih.gov, KOR agonists like this compound offer antinociception without these prominent side effects umich.edunih.gov.
Central Nervous System (CNS) Effects
Beyond its analgesic properties, this compound exerts other effects on the central nervous system. In conscious dogs, this compound induced deep sedation, characterized by a dose-related decrease in power in the higher frequency range (13-40 Hz) and an increase in power in the lower band (0.5-3.5 Hz) in EEG spectral analysis nih.gov. This sedative effect was reversed by the specific opioid-kappa-antagonist Mr 2266, indicating involvement of kappa-opioid receptors nih.gov. This compound has also been shown to stimulate appetite in animals wikipedia.org. While KOR agonists can produce adverse effects in humans such as dysphoria and hallucinations, limiting their clinical use to scientific research wikipedia.orgnih.gov, these effects are generally considered the opposite of morphine-induced euphoria, suggesting a limited abuse potential for kappa agonists wikipedia.org. This compound's diuretic effect in rats is also mediated centrally via an agonistic interaction with opioid receptors nih.gov.
Electrophysiological Correlates of CNS Activity (Electroencephalography (EEG) and Somatosensory Evoked Potentials (SEP))
Studies in conscious dogs have evaluated the effects of this compound on central nervous system electrical activity using EEG and SEP. Increasing doses of this compound modified somatosensory-evoked potentials, inducing a dose-related change in latency and a suppression of the P50-peak at higher doses (40-80 µg/kg and 80 µg/kg, respectively). These alterations were interpreted as modifications of stimuli reaching the somatosensory cortex.
EEG spectral analysis revealed a dose-related decrease in power within the higher frequency range (13-40 Hz), accompanied by a corresponding increase in power in the lower frequency band (0.5-3.5 Hz). This pattern of EEG changes was observed to parallel the induction of deep sedation. Investigation into the stereospecificity of this compound's effects showed that the (+)-enantiomer (KC-6128) induced synchronization of the EEG, characterized by an increase in power in the delta (1-4 Hz), theta (4-8 Hz), and alpha (8-13 Hz) bands, alongside a reduction in power in the fast beta domain (13-30 Hz). nih.gov This change in cortical electrical activity was reflected in a drop in the beta/delta quotient. nih.gov
The observed effects of this compound on both EEG and SEP were reversible by the administration of the specific kappa-opioid antagonist Mr 2266, but notably, they were not reversed by the benzodiazepine (B76468) antagonist Ro 15-1788. nih.gov This suggests that the central nervous system electrophysiological effects of this compound are primarily mediated via interaction with kappa-opioid receptors. nih.gov
Modulation of Spontaneous Locomotor Activity
The impact of this compound on spontaneous locomotor activity has been examined in rodent models. In rats, administration of this compound resulted in a marked initial decrease in locomotor activity, which lasted for approximately 15-20 minutes, followed by an increase in activity around 40 minutes post-administration. uni.lu Studies in mice have also demonstrated that this compound depresses locomotor activity in different strains, including C57BL/6 and DBA/2 mice. mdpi.com
The effects of this compound on locomotor activity in rats were shown to be preventable by naloxone, a general opioid antagonist. uni.lu Comparisons of the racemic mixture of this compound with its individual enantiomers in mice indicated that they affect locomotor activity with patterns distinct from those of diazepam or prototype mu (morphine) or kappa (bremazocine) opioids. bidd.group The combined activity of the two enantiomers did not correspond additively to the effects of the racemic mixture, suggesting a non-additive interaction. bidd.group Furthermore, the antagonism of the locomotor stimulatory phase by Ro 15-1788 suggests some involvement of the benzodiazepine/GABA-receptor complex, in addition to its opioid effects. bidd.group In models of drug-induced hyperactivity in mice, this compound either had no effect or reduced locomotor activity, contrasting with the effect of diazepam which enhanced hyperactivity.
Neurochemical Effects on Dopamine (B1211576) Release in Basal Ganglia and Nucleus Accumbens
Investigations into the neurochemical effects of this compound have focused on its influence on dopamine release in key brain regions involved in motor control and reward, such as the basal ganglia and nucleus accumbens. Studies using brain dialysis in freely moving rats demonstrated that this compound reduced dopamine release in both the nucleus accumbens and the caudate nucleus.
Analysis of dopamine metabolism 15 minutes after administration revealed slightly increased concentrations of 3,4-dihydroxyphenylacetic acid (DOPAC), a dopamine metabolite, in the nucleus accumbens, while dopamine concentrations remained unchanged in both the nucleus accumbens and the striatum. uni.lu These findings suggest an interrelation between changes in locomotor activity, neurotransmitter metabolism, and neuronal activity in the nucleus accumbens. uni.lu It has been proposed that opiate-induced akinesia may be mediated via the nucleus accumbens. uni.lu
Regional Cerebral Glucose Utilization Alterations
The effects of this compound on regional cerebral glucose utilization, an indicator of neuronal activity, have been studied using quantitative [14C]2-deoxyglucose autoradiography in rats. This compound primarily resulted in unchanged rates of glucose utilization across most brain regions examined. uni.lu However, an increase in glucose utilization was observed in the nucleus accumbens following intravenous administration. uni.lu Conversely, this compound decreased rates of glucose utilization in the caudate nucleus and in several cortical areas, including the parietal, sensorimotor, olfactory, and frontal cortices. uni.lu These alterations in local cerebral glucose utilization were found to be preventable by naloxone, indicating mediation through opioid receptors. uni.lu
Sedative Properties in Animal Models
This compound has been reported to possess sedative properties in various animal models. uni.luwikipedia.orguni.lu The sedation observed in dogs paralleled the changes in EEG spectral analysis, specifically the shift towards lower frequencies. This sedative effect is consistent with the known properties of kappa-opioid receptor agonists, which are understood to induce sedation. Another kappa agonist, U50,488, has also been shown to produce significant sedative effects in mice.
Effects on Ingestive Behaviors
Preclinical research has also investigated the influence of this compound on behaviors related to feeding and appetite.
Appetite Stimulation and Food Intake Regulation
Studies have demonstrated that this compound stimulates appetite and increases food intake in animals. uni.luwikipedia.orguni.lu In rats, this compound increased food intake without affecting water intake. Its effect on feeding was found to be more potent than that of morphine or ketocyclazocine (B1261024) and comparable in potency to butorphanol (B1668111). This effect on feeding was partially resistant to antagonism by naloxone.
Further investigation revealed that the appetite-stimulating effect of racemic this compound is principally attributable to the activity of its (+)-isomer. The this compound-induced increase in food intake was effectively blocked by various opioid antagonists, including naloxone, naltrexone (B1662487), Mr 1452, and Mr 2266. However, this effect was not blocked by the delta-opioid receptor antagonist ICI 154, 129 or the benzodiazepine antagonist Ro 15-1788. These findings suggest that this compound's effect on food intake is mediated through opioid receptors, specifically kappa and/or mu-opioid receptor subtypes, rather than delta-opioid or benzodiazepine receptors. The data from these studies support the concept that kappa opiate receptors play a significant role in the regulation of the natural feeding drive. Interestingly, obese (ob/ob) mice exhibited a mild resistance to the ability of kappa agonists, including this compound, to induce food intake.
Data Tables
| Study (Species) | This compound Dose | Key Behavioral/Physiological Effect | Antagonism | Source |
| EEG/SEP (Dogs) | 40-80 µg/kg (SEP latency), 80 µg/kg (P50 suppression), Dose-related (EEG changes) | Dose-related SEP latency increase and P50 suppression; Dose-related EEG shift to lower frequencies, sedation. (+)-isomer: EEG synchronization (increased delta, theta, alpha; decreased beta). nih.gov | Reversed by Mr 2266, not by Ro 15-1788. nih.gov | nih.gov |
| Locomotor Activity (Rats) | 2.5 mg/kg i.p. | Initial decrease (15-20 min), followed by increase (~40 min). uni.lu | Prevented by naloxone. uni.lu | uni.lu |
| Locomotor Activity (Mice) | Various | Depression of activity. mdpi.com Effects differ from diazepam, morphine, bremazocine (B1667778); non-additive enantiomer interaction. bidd.group | Locomotor stimulatory phase antagonized by Ro 15-1788. bidd.group | mdpi.combidd.group |
| Dopamine Release (Rats) | 2.5 mg/kg i.p. | Reduced dopamine release (nucleus accumbens, caudate). Slight increase in DOPAC (nucleus accumbens) at 15 min. uni.lu | Not explicitly stated in snippets, but linked to opioid action preventable by naloxone for behavior. uni.lu | uni.lu |
| Regional Cerebral Glucose Utilization (Rats) | i.v. (dose not specified in snippet) | Increased in nucleus accumbens; Decreased in caudate, parietal, sensorimotor, olfactory, frontal cortices. uni.lu | Prevented by naloxone. uni.lu | uni.lu |
| Sedation (Dogs) | Dose-related | Deep sedation. | Reversed by Mr 2266, not by Ro 15-1788. | |
| Appetite Stimulation (Rats) | Various | Increased food intake, more potent than morphine/ketocyclazocine, equivalent to butorphanol. Principally (+)-isomer effect. | Partially resistant to naloxone. Blocked by opioid antagonists (naloxone, naltrexone, Mr 1452, Mr 2266), not by ICI 154, 129 or Ro 15-1788. | |
| Appetite Stimulation (Ob/ob Mice) | Various | Mild resistance to food intake induction. | Not explicitly stated in snippet. |
Comparative Potency in Inducing Feeding Behaviors
Research indicates that this compound increases food intake in rats nih.gov. Its effect on feeding has been reported as more potent than that of morphine or ketocyclazocine, and equivalent to that of butorphanol nih.gov. This effect is partially resistant to naloxone antagonism nih.gov. Kappa opioid receptor agonists, including this compound, ethylketazocine, and U-50,488, have been shown to induce feeding after subcutaneous injection in rats, whereas morphine is often ineffective in drug-naive animals umich.edu. Studies comparing the effects of different kappa opioid receptor agonists on the consumption of a highly palatable diet in non-deprived male rats found that both U-50,488H and this compound produced significant increases in food intake researchgate.net. In contrast, bremazocine and ethylketocyclazocine significantly decreased food consumption under the same conditions researchgate.net.
Diuretic Effects and Renal System Research
This compound has demonstrated notable diuretic effects in animal models.
This compound induces diuresis in rats in a dose-dependent manner following both subcutaneous injection and oral administration nih.govnih.gov. The (+)-enantiomer of this compound was found to be at least 100-fold more potent than the (-)-enantiomer in inducing diuresis nih.govresearchgate.net. This diuretic effect is dose-relatedly reduced by opioid receptor antagonists such as naloxone and MR 2266 nih.gov. This compound produced a dose-related diuresis in normally hydrated rats within the range of 0.08-5 mg/kg nih.govoup.com. This effect has also been observed in neonatal rats, where (+)-tifluadom (10 mg/kg) increased urine output, while the (-)-isomer was ineffective, confirming the stereoselective nature of this response nih.gov.
Data on dose-related diuresis in rats:
| Substance | Dose (mg/kg) | Effect on Urine Output (Rats) | Citation |
| This compound | 0.08-5 | Dose-related increase | nih.govoup.com |
| (+)-Tifluadom | - | More potent diuresis | nih.govresearchgate.net |
| (-)-Tifluadom | - | Much less potent/ineffective | nih.govresearchgate.netnih.gov |
| (+)-Tifluadom | 10 | Increased urine output | nih.gov |
| (-)-Tifluadom | 10 | Ineffective | nih.gov |
Evidence suggests that the diuretic effect of this compound is mediated centrally via an agonistic interaction with opioid receptors nih.govresearchgate.net. The diuretic action was reduced by opioid receptor antagonists like naloxone and MR 2266, but not by naloxone methobromide (a peripherally acting antagonist) or the benzodiazepine receptor blocker Ro 15-1788 nih.govresearchgate.net. This indicates a central site of action for this compound's diuretic effects nih.govresearchgate.net. Studies with other kappa agonists also support that opioid receptors behind the blood-brain barrier are primarily involved in kappa agonist-induced water diuresis researchgate.net.
Kappa opioid agonists, including this compound, have been shown to suppress plasma vasopressin levels nih.gov. This suppression is hypothesized to be the primary mechanism accounting for the diuretic actions of kappa opioid agonists nih.govscispace.com. Full kappa agonists, such as ethylketazocine, U-50,488, this compound, and MR-2034, suppressed plasma vasopressin levels in water-deprived rats below the threshold of detectability of the radioimmunoassay nih.gov. This contrasts with partial kappa agonists like nalorphine (B1233523) and butorphanol, which suppressed vasopressin levels compared to control values but with less efficacy than full agonists nih.gov. This correlation between diuretic effects and suppressed plasma vasopressin levels supports the hypothesis that kappa agonists induce diuresis through this mechanism nih.gov.
Elucidation of Central Mediation of Diuretic Action
Gastrointestinal System Effects
Opioid receptors, including KOR, are present throughout the gastrointestinal tract and play a role in regulating gut motility and transit frontiersin.org.
In contrast to mu-opioid agonists like morphine, which typically delay gastrointestinal transit, this compound has shown limited effects on the passage of a charcoal meal in rats umich.edu. Analgesic doses of (+)-tifluadom did not delay intestinal transit and exhibited only weak antagonist activity against morphine-induced inhibition of intestinal transit nih.govresearchgate.net. The (-)-enantiomer of this compound had neither agonist nor antagonist effect on intestinal transit nih.govresearchgate.net. This suggests that this compound, particularly the (+)-isomer, does not cause the significant delay in gastrointestinal transit commonly associated with mu-opioid receptor activation umich.edunih.gov.
| Compound | Effect on Intestinal Transit (Rats, Charcoal Meal Test) | Citation |
| (+)-Tifluadom | Did not delay transit, weak antagonism vs morphine | nih.govresearchgate.net |
| (-)-Tifluadom | Neither agonist nor antagonist effect | nih.govresearchgate.net |
| Morphine | Delays passage (dose-related) | umich.edu |
| U-50,488H | Without major effects | umich.edu |
| Ethylketazocine | Resembles morphine (likely mu-mediated) | umich.edu |
Modulation of Visceral Pain in Isolated Tissue Preparations
Preclinical studies have explored the effects of this compound on visceral pain using isolated tissue preparations. In guinea pig myenteric plexus preparations, this compound demonstrated a significant inhibitory effect on contractions induced by electrical stimulation, suggesting a role in modulating visceral pain at this level. nih.gov While some studies using quaternary derivatives of kappa-opioid agonists, including this compound, showed a lack of opioid activity in isolated guinea-pig ileum, mouse vas deferens, and rabbit vas deferens preparations, this may reflect differences in the peripheral activity of these derivatives compared to the parent compound or variations across different isolated tissue models. nih.gov The broader context of kappa-opioid receptors' involvement in visceral pain is supported by studies in KOR-deficient mice, where the absence of KOR was implicated in the perception of visceral chemical pain. nih.gov
Interactions with Endogenous Opioid and Non-Opioid Systems
This compound's pharmacological actions involve interactions with both endogenous opioid and non-opioid systems, contributing to its observed behavioral effects.
Antagonism of Bombesin-Induced Grooming
This compound has been shown to interact with the bombesin (B8815690) system, specifically by antagonizing bombesin-induced grooming behavior in rats. This effect is dose-related and is reversed by naloxone, indicating mediation through opioid receptors. nih.govwikipedia.orgcenmed.com Studies comparing this compound to other kappa-opioid agonists, such as ethylketazocine and U-50,488, found this compound to be equipotent to U-50,488 in inhibiting this behavior, while ethylketazocine demonstrated higher potency. wikipedia.org Further research revealed stereoselectivity in this antagonism, with the (+)-isomer of this compound being significantly more effective in suppressing bombesin-induced grooming compared to the (-)-isomer. wikipedia.org This observation provided early evidence suggesting the involvement of kappa-opioid receptors in itch-like behaviors. uni.lu
The relative potencies of this compound, ethylketazocine, and U-50,488 in antagonizing bombesin-induced grooming are summarized in the table below:
| Compound | As:s (mg/kg, s.c.) (95% C.L.) | Relative Potency (vs. This compound) |
| Ethylketazocine | 0.36 (0.33-0.40) | ~18x |
| This compound | 6.61 (5.37-8.13) | 1x |
| U-50,488 | 6.80 (5.52-8.36) | ~1x |
Data derived from studies on bombesin-induced grooming in rats. wikipedia.org
Interaction with Cholecystokinin (B1591339) System in Physiological Processes
A notable aspect of this compound's pharmacology is its interaction with the cholecystokinin (CCK) system. This compound functions not only as a kappa-opioid receptor agonist but also as an antagonist at cholecystokinin-A (CCK-A) receptors. nih.govnih.govwikipedia.orgwikipedia.org This dual mechanism of action has implications for its potential effects on processes regulated by both opioid and CCK systems, including pain and appetite. nih.gov
Investigations using the mouse writhing test explored the influence of this compound on antinociception induced by cholecystokinin-octapeptide (CCK-8). nih.gov These studies demonstrated a complex interaction: high doses of this compound were found to potentiate the antinociceptive effect of intracerebroventricularly administered CCK-8. nih.gov Conversely, at lower doses where this compound alone did not produce antinociception, it completely antagonized the antinociceptive effect of CCK-8. nih.gov These findings suggest that this compound can act as an antagonist at CCK receptors involved in mediating CCK-induced antinociception. nih.gov The interaction between this compound and the CCK-A receptor has also served as a basis for the development of other benzodiazepine-based ligands targeting this receptor. wikipedia.orgwikipedia.org
Metabolic Pathways and Pharmacokinetic Considerations in Research
Research into In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
Research into the in vivo ADME characteristics of compounds like tifluadom often employs a combination of experimental and computational approaches. While detailed human ADME studies on this compound are not extensively documented in the immediately available literature, its identification in human blood indicates that absorption and distribution occur in humans. hmdb.ca
Animal studies, such as those conducted in rats, have provided insights into this compound's in vivo behavior following administration via different routes, including subcutaneous injection and oral application. These studies have demonstrated dose-dependent pharmacological effects, such as diuresis, which imply systemic absorption and distribution to relevant sites of action. nih.gov The observation of a central action for the diuretic effect further suggests that this compound is capable of crossing the blood-brain barrier in rats. nih.gov
In the broader field of pharmacokinetic research, in silico methods are frequently utilized to predict ADME properties based on chemical structure. uniroma1.itherts.ac.uknih.govresearchgate.net These computational tools can estimate parameters such as gastrointestinal absorption, blood-brain barrier penetration, and potential interactions with metabolic enzymes. uniroma1.itnih.govresearchgate.net Factors such as lipophilicity, molecular size, and ionization profile are recognized as important determinants of passive diffusion across biological membranes, including the blood-brain barrier. researchgate.net While specific in silico ADME data for this compound were not detailed, such approaches are standard in drug research and are likely applied to understand its predicted in vivo behavior.
Investigation of Biotransformation Pathways and Metabolite Identification
The investigation of biotransformation pathways aims to identify how a compound is chemically altered within a biological system. For benzodiazepine (B76468) derivatives like this compound, the principal metabolic pathways typically involve hepatic microsomal oxidation, which can include N-dealkylation or aliphatic hydroxylation, followed by conjugation reactions, primarily glucuronidation. pharmgkb.org These metabolic processes generally lead to the formation of more polar compounds that are more readily excreted.
Research in this area involves identifying the specific enzymes responsible for these transformations and characterizing the resulting metabolites. For many benzodiazepines, cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP3A5, and CYP2C19, play significant roles in oxidative metabolism. pharmgkb.org Conjugation is often mediated by UDP-glucuronosyltransferases (UGTs). While the specific metabolic enzymes and complete metabolite profile for this compound were not explicitly detailed in the search results, research into its biotransformation would likely explore these common pathways observed for related compounds.
The identification of metabolites is a critical step, as some metabolites can retain pharmacological activity. pharmgkb.org Although specific pharmacologically active metabolites of this compound were not identified in the provided information, the potential for such metabolites is a consideration in understanding the full spectrum and duration of this compound's effects. Analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are commonly used in research to detect and identify parent drugs and their metabolites in biological samples. researchgate.net
Pharmacokinetic Implications for Sustained Receptor Engagement
The pharmacokinetic profile of this compound has direct implications for the duration and intensity of its engagement with the kappa-opioid receptor. Absorption rate influences how quickly this compound reaches systemic circulation and subsequently the target receptors. Distribution patterns, including the extent of tissue distribution and the ability to cross the blood-brain barrier, determine the concentration of this compound available at KOR sites within the central nervous system, where many of its characteristic effects, such as diuresis, are mediated. nih.gov
Advanced Research Methodologies and Experimental Models
In Vitro Receptor Characterization Techniques
In vitro techniques are crucial for understanding the direct interaction of tifluadom with opioid receptors and its effects on neurotransmitter release without the complexities of a living organism.
Radioligand Binding Assays for Opioid Receptor Subtypes
Radioligand binding assays are a standard method to quantify the affinity of a compound for specific receptor subtypes. These assays involve incubating tissue membranes or cells expressing the receptor with a radiolabeled ligand that selectively binds to the receptor. The ability of the test compound (this compound) to displace the radiolabeled ligand is then measured, providing an indication of its binding affinity (expressed as Ki or IC50 values).
Studies using radioligand binding assays have shown that this compound exhibits significant affinity for kappa-opioid receptors. For example, one study reported an IC₅₀ value of 12 nM for this compound in displacing naloxone (B1662785) in rat brain homogenates, indicating an interaction with KOR. Competitive binding assays comparing this compound to other ligands like bremazocine (B1667778) and U-69593 have been used to clarify its receptor selectivity. d-nb.info While this compound shows affinity for KOR, some studies suggest it may also interact with other opioid receptor subtypes or related systems, such as CCK-A receptors. nih.gov
Data on the binding affinity of this compound and other opioids for kappa-opioid receptors are often presented as IC₅₀ or Ki values.
| Compound | Receptor Type | IC₅₀ (nM) |
| This compound | Kappa-Opioid | 12 |
| Bremazocine | Kappa-Opioid | High Potency (pD₂ = 8.7) nih.gov |
| Ethylketazocine | Kappa-Opioid | pD₂ between 8.0 and 8.3 nih.gov |
| U-50,488 | Kappa-Opioid | pD₂ = 7.1 nih.gov |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the specific binding of a radioligand. Lower IC₅₀ values indicate higher binding affinity. pD₂ values relate to potency in functional assays.
In Vitro Rat Brain Slice Preparations for Neurotransmitter Release Studies
Rat brain slice preparations allow for the study of neurotransmitter release from specific brain regions in a controlled in vitro environment. This technique involves preparing thin slices of brain tissue and superfusing them with a physiological solution. Neurotransmitter release can be stimulated electrically or chemically, and the effect of compounds like this compound on this release can be measured.
In vitro rat brain slice preparations are widely used to study neurotransmitter release inhibition mediated by opioid receptors. For instance, these preparations can be used to examine the effect of this compound on the release of neurotransmitters like [³H]-dopamine in the striatum or [³H]-norepinephrine in the cortex. Studies have shown that this compound can inhibit neurotransmitter release by activating opioid receptors. nih.gov Specifically, this compound has been noted for strongly inhibiting cortical [³H]-noradrenaline release by activating mu-receptors, in contrast to other kappa-agonists studied. nih.gov However, this compound did not significantly affect striatal [¹⁴C]-acetylcholine release. nih.gov
Functional Assays in Isolated Tissue Preparations (e.g., Guinea Pig Ileum, Mouse Vasa Deferentia)
Isolated tissue preparations, such as the guinea pig ileum and mouse vas deferens, are classical pharmacological models used to assess the functional activity of opioid compounds on smooth muscle contraction, which is mediated by opioid receptors.
In the guinea pig ileum, opioid agonists typically inhibit electrically-stimulated contractions by acting on mu and delta opioid receptors. In the mouse vas deferens, both mu and delta receptors mediate inhibition of contractions, while kappa receptors can also play a role depending on the species and preparation.
Studies involving guinea pig myenteric plexus preparations (part of the ileum) have demonstrated that this compound can cause significant inhibition of contraction induced by electrical stimulation, suggesting its effectiveness in modulating visceral function. These preparations can help determine the potency and efficacy of this compound as an agonist at opioid receptors in a functional context.
In Vivo Behavioral and Neurobiological Assessment Methods
In vivo studies are essential for evaluating the effects of this compound on behavior, particularly its potential analgesic properties and its influence on other physiological processes in living animals.
Nociceptive Behavioral Assays (e.g., Hot-Plate Test, Tail-Immersion Test, Abdominal Constriction Test)
Nociceptive behavioral assays are used to measure an animal's response to painful stimuli and are commonly employed to evaluate the analgesic efficacy of compounds.
Hot-Plate Test: This test measures the latency of an animal to exhibit pain-related behaviors (e.g., licking paws, jumping) when placed on a heated surface. A longer latency indicates an analgesic effect. Studies using the hot-plate test have shown that (+)-tifluadom can delay the reaction time, an effect that was antagonized by naloxone, an opioid antagonist. nih.govresearchgate.net
Tail-Immersion Test: This test measures the latency of an animal to withdraw its tail from hot water. Similar to the hot-plate test, a longer latency suggests analgesia.
Abdominal Constriction Test (Writhing Test): This test involves injecting an irritant (e.g., acetic acid) into the animal, which causes painful abdominal constrictions (writhes). Compounds with analgesic activity reduce the number of writhes.
This compound has been reported to reduce nociceptive responses in animal models, supporting its potential as an analgesic agent. In rodent models of inflammatory pain, this compound was effective in reducing both thermal and mechanical allodynia.
Studies of Ingestive Behaviors
Kappa-opioid receptor agonists, including dynorphin, have been shown to influence ingestive behaviors such as feeding. umich.eduwikipedia.org Studies investigating the effects of this compound on feeding behavior are conducted to understand the role of KOR activation in regulating appetite and food intake.
Research has indicated that kappa-agonists like ethylketazocine, this compound, and U-50,488 can induce feeding in rats after subcutaneous injection. umich.edu This effect is in contrast to morphine, which is often ineffective in drug-naive rats in this regard. umich.edu Studies on ingestive behaviors contribute to understanding the broader physiological effects of this compound beyond analgesia.
Measurement of Diuretic Output
Research has demonstrated that this compound induces a dose-dependent diuresis in rats following both subcutaneous injection and oral administration nih.gov. The (+)-enantiomer of this compound was found to be significantly more potent in inducing diuresis compared to the (-)-enantiomer nih.gov. This diuretic effect is centrally mediated via an agonistic interaction with opioid receptors nih.gov. Studies in normally hydrated rats showed that this compound produced dose-related diuresis, which was antagonized by kappa-antagonist doses of naloxone and blocked by morphine administration, providing further in-vivo evidence of this compound's activity as a kappa-opioid agonist researchgate.net. This compound, alongside other kappa agonists like U-50,488 and EKC, has been shown to induce dose-dependent diuresis in adrenalectomized rats, an effect reversible by naloxone, suggesting KOR-mediated mechanisms .
Electrophysiological Recordings (EEG, SEP) in Conscious Animal Models
Electrophysiological studies using electroencephalography (EEG) and somatosensory-evoked potentials (SEP) in conscious animal models, such as dogs, have been used to evaluate this compound's central nervous system effects nih.govnih.gov. Increasing doses of this compound modified SEPs, inducing dose-related latency changes and a suppression of the P50-peak, interpreted as a modification of stimuli reaching the somatosensory cortex nih.gov. EEG spectral analysis revealed a dose-related decrease in power in the higher frequency range (13-40 Hz) and an increase in power in the lower band (0.5-3.5 Hz), paralleled by deep sedation nih.gov. The (+)-enantiomer of this compound (KC-6128), but not its optical isomer (KC-5911), induced synchronization of the EEG with increased power in the delta (1-4 Hz), theta (4-8 Hz), and alpha (8-13 Hz) bands, and a reduction in the fast beta domain (13-30 Hz) nih.gov. These vigilance changes were reflected in a drop in the beta/delta quotient nih.gov. Suppression of evoked potentials in the EEG are considered indicators of analgesia nih.gov. This compound induces latency changes that are reversed by the kappa-antagonist Mr 2266 nih.gov.
Microdialysis and High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Analysis
Microdialysis coupled with HPLC is a technique used to measure neurotransmitter levels in specific brain regions nih.govnews-medical.netamuzainc.com. Studies using this methodology have investigated the effects of kappa-opiates, including this compound, on neurotransmitter turnover nih.govfirattipdergisi.com. Administration of this compound in rats caused a marked initial decrease in locomotor activity, followed by an increase nih.gov. At 15 minutes post-administration, 3,4-dihydroxyphenylacetic acid concentrations were slightly increased in the nucleus accumbens, while dopamine (B1211576) concentrations remained unchanged in both the nucleus accumbens and striatum nih.gov. While one study indicated that this compound had no significant effect on indoleamine release and/or turnover in specific hypothalamic areas in female rats, another kappa agonist, U-50488H, significantly reduced concentrations of 5-HT and 5-HIAA in the total hypothalamus in male rats firattipdergisi.com.
Quantitative Autoradiography for Cerebral Metabolic Activity
Quantitative autoradiography, often using the [14C]2-deoxyglucose method, is employed to determine rates of local cerebral glucose utilization, an indicator of neuronal activity nih.govdntb.gov.ua. Studies using this technique have examined the effects of this compound on cerebral metabolic activity in rats nih.gov. This compound administration resulted in mainly unchanged rates of glucose utilization, except for an increase in the nucleus accumbens nih.gov. This compound also decreased rates of glucose utilization in the caudate nucleus and parietal, sensorimotor, olfactory, and frontal cortices nih.gov. These effects on local cerebral glucose utilization could be prevented by naloxone nih.gov.
Antagonist Reversal Studies with Specific Opioid and Benzodiazepine (B76468) Antagonists
Antagonist reversal studies have been crucial in characterizing this compound's mechanism of action nih.govnih.govnih.govnih.govnih.gov. The diuretic action of this compound was dose-relatedly reduced by the opioid receptor antagonists naloxone and Mr 2266 nih.gov. Naloxone methobromide and the benzodiazepine receptor blocker Ro 15-1788 did not antagonize the diuretic effect of this compound, supporting a central opioid receptor-mediated action nih.gov.
In electrophysiological studies, the specific benzodiazepine antagonist Ro 15-1788 was ineffective in reversing this compound-induced changes in EEG and SEP nih.govnih.gov. Naloxone induced a short-term arousal and partial reversal of SEP changes nih.gov. However, the specific opioid-kappa-antagonist Mr 2266 induced a long-lasting return of power spectra and SEP changes back to control, suggesting that this compound interacts with a kappa-type opioid sub-receptor nih.gov. Similarly, the (+)-enantiomer's effects on EEG power spectra and evoked potentials were reversed by the kappa antagonist Mr 2266, but not by Ro 15-1788 nih.gov.
Studies on the interaction of this compound isomers with opioid binding sites showed that the effects of (+)-Tifluadom in delaying hot-plate reaction time were antagonized by naloxone, but not by Ro 15-1788 nih.govresearchgate.net. This compound-induced feeding in rats was blocked by opioid antagonists including naloxone, naltrexone (B1662487), Mr 1452, and Mr 2266, but not by the delta-opioid receptor antagonist ICI 154,129 or the benzodiazepine antagonist Ro 15-1788 nih.gov. These findings collectively suggest that this compound's effects are mediated through interaction with opioid receptors, particularly the kappa subtype, rather than benzodiazepine receptors nih.gov.
Therapeutic Implications and Future Research Directions
Potential for Development as a Novel Analgesic without Abuse Liability or Respiratory Depression
Tifluadom has demonstrated potent analgesic effects in animal models, comparable to other opioid agonists. A key advantage attributed to its selective KOR binding, particularly in cortical regions rather than brainstem respiratory centers, is the observed lack of respiratory depressive effects, a significant limitation of traditional mu-opioid receptor (MOR) agonists like morphine and fentanyl. nih.gov This characteristic, coupled with the belief that kappa agonists have limited abuse potential due to the dysphoric effects they can produce in humans, positions this compound and other KOR agonists as promising candidates for developing novel pain management strategies with a reduced risk of abuse and respiratory complications. wikipedia.orgnih.gov Studies have shown that KOR agonists are potential alternatives to MOR agonists for pain treatment due to their anti-nociceptive effects, lack of abuse potential, and reduced respiratory depression. nih.gov Research into compounds like IBNtxA, which exhibits potent anti-nociception and low abuse liability likely driven by substantial kappa agonist signaling, further supports this potential. acs.org
Investigation of Applications in Appetite Regulation and Metabolic Disorders
Research indicates that this compound stimulates appetite. wikipedia.org Studies in rats have shown that this compound increases food intake, an effect more potent than that of morphine or ketocyclazocine (B1261024), suggesting a significant role of kappa-opioid receptors in appetite regulation. nih.gov This effect was found to be primarily attributable to the activity of the (+)-isomer of this compound and was blocked by opioid antagonists but not by a benzodiazepine (B76468) antagonist, indicating mediation through opioid receptors, specifically kappa and/or mu subtypes. nih.gov The dual action of this compound as a kappa-opioid receptor agonist and a cholecystokinin-A (CCK-A) receptor antagonist may contribute to its effects on appetite regulation. This unique action could be explored for therapeutic potential in conditions related to appetite and metabolic disorders. nih.gov
Exploration of Diuretic Properties for Renal Function Research
This compound has been shown to possess dose-related diuretic effects in animal models. oup.com This diuretic action has been observed in normally hydrated rats and was antagonized by kappa-antagonist doses of naloxone (B1662785), indicating its mediation through opioid activity influencing renal function. oup.com Further evidence suggests that the diuretic effect of this compound is mediated centrally via an agonistic interaction with opioid receptors, as demonstrated by studies where the effect was reduced by opioid receptor antagonists but not by a benzodiazepine receptor blocker or a peripherally acting opioid antagonist. nih.gov Kappa-opioid receptors are known to be involved in diuresis, and both centrally and peripherally acting KOR agonists can promote this effect. nih.govresearchgate.net The mechanism may involve decreasing antidiuretic hormone (ADH) secretion and release, decreasing kidney response to ADH, increasing renal sympathetic nerve activity, and increasing adrenaline, noradrenaline, and dopamine (B1211576) release. researchgate.net this compound's diuretic properties make it a valuable compound for studies on fluid balance and renal function.
Addressing Undesirable Central Side Effects of Kappa-Opioid Receptor Agonists in Translational Research
While KOR agonists offer advantages like reduced abuse potential and respiratory depression compared to MOR agonists, their clinical use has been limited by undesirable central side effects, including dysphoria, sedation, and hallucinations. wikipedia.orgnih.govfrontiersin.orgmdpi.combiorxiv.orgmdpi.com These effects are considered the opposite of morphine-induced euphoria and contribute to the limited abuse potential of kappa agonists. wikipedia.org
Strategies for Mitigating Dysphoria and Hallucinations
Dysphoria and hallucinations are significant challenges in the development of KOR agonists as therapeutics. wikipedia.orgnih.govfrontiersin.orgmdpi.combiorxiv.org These effects are similar to those seen with other KOR agonists like pentazocine (B1679294) and salvinorin A. wikipedia.org Research suggests that some KOR side effects, including aversion, may be mediated through β-arrestin-dependent pathways. nih.gov Strategies to mitigate these central side effects include identifying G-protein-biased agonists that preferentially activate the G-protein pathway over the β-arrestin pathway. nih.govbiorxiv.orgmdpi.comnih.gov Activation of the β-arrestin pathway is thought to contribute to desensitization, internalization, and potentially aversive side effects through mechanisms involving p38 protein kinase. biorxiv.org Developing biased agonists is a significant area of attention in designing safer KOR therapeutics. mdpi.comnih.gov
Development of Peripherally Restricted Kappa-Opioid Receptor Agonists
Another key strategy to circumvent centrally mediated side effects like dysphoria and hallucinations is the development of peripherally restricted kappa-opioid receptor agonists (pKORAs). nih.govfrontiersin.orgnih.govnih.gov These compounds are designed to have poor penetration into the central nervous system (CNS), thereby restricting their actions to peripheral sites where KORs are involved in mediating analgesic and other therapeutic effects without causing central adverse events. nih.govfrontiersin.orgnih.govwmpllc.orgresearchgate.net The concept is that excluding opioids from reaching the brain would greatly reduce associated adverse effects and abuse potential. nih.gov Peripherally restricted KOR agonists have shown promise in preclinical and clinical studies, demonstrating analgesic efficacy with a more favorable adverse effect profile. frontiersin.orgnih.govresearchgate.net Examples of pKORAs that have been investigated include asimadoline (B1665285) and difelikefalin (B1670546) (CR845), the latter of which has been approved for treating pruritus associated with chronic kidney disease. nih.govfrontiersin.org While some pKORAs have still shown some CNS adverse events, the development of compounds with restricted brain penetration remains a crucial approach in KOR-targeted drug discovery. frontiersin.orgresearchgate.net
Role in Advanced Understanding of Kappa-Opioid Receptor Biology and Physiology
This compound plays a significant role as a research tool in advancing the understanding of kappa-opioid receptor biology and physiology. ontosight.ai Its selective agonism allows researchers to investigate the mechanisms of action of KOR agonists and their involvement in various physiological processes. ontosight.ai Studies using this compound have contributed to understanding the role of KORs in appetite regulation, pain management, and renal function. nih.govnih.govoup.comnih.gov Research involving this compound and its enantiomers has also provided insights into the stereospecificity of KOR interactions and their effects on central nervous system activity, such as changes in EEG power spectra and evoked potentials. nih.govkarger.com The distinct activity profile of this compound, particularly its interaction with KORs rather than GABA receptors despite its benzodiazepine structure, makes it valuable for studying receptor selectivity and the broader opioid system. wikipedia.orgontosight.ainih.gov Ongoing research into KORs aims to elucidate their widespread distribution and diverse functions in the CNS and peripheral tissues, including their roles in pain inhibition, diuresis, stress response, mood regulation, and cognitive function. nih.govmdpi.com this compound continues to serve as a reference compound in the exploration of benzodiazepine derivatives and their interactions with various receptors, contributing to the development of new ligands targeting the KOR for therapeutic purposes and as research tools. mdpi.comresearchgate.net
Comparative Pharmacological Profiling with Emerging Kappa-Opioid Receptor Agonists
This compound's activity as a KOR agonist has led to its inclusion in comparative pharmacological studies alongside other compounds targeting this receptor subtype. These comparisons aim to understand the nuances of KOR activation by different chemical structures and identify compounds with potentially more favorable profiles.
Studies have compared this compound to other known KOR agonists such as U-50488 and GR89696 umich.eduresearchgate.net. While this compound, U-50488, and ethylketocyclazocine compete for binding to both high- and low-affinity kappa sites in rat brain, they exhibit different rank orders of potency pnas.org. U-69593 and Cambridge 20, in contrast, selectively displace the high-affinity kappa site in both guinea pig and rat tissue pnas.org.
Research involving rhesus monkeys has evaluated the effects of GR89696, comparing its in vitro and in vivo profile to U50,488 and U69,593 researchgate.net. These studies assessed parameters such as thermal antinociception, sedation, diuresis, and effects on serum prolactin levels researchgate.net. GR89696 was found to be less sensitive to antagonism by naltrexone (B1662487) or nor-binaltorphimine (nor-BNI) compared to U50,488 and U69,593, suggesting potential differences in interaction with proposed kappa receptor subtypes researchgate.net.
Another study synthesized and evaluated a series of 2-substituted 5-phenyl-1,4-benzodiazepines structurally related to this compound acs.orgresearchgate.net. These compounds were tested for their affinity at kappa-opioid receptors, as well as cholecystokinin-A (CCK-A) and CCK-B receptors acs.orgresearchgate.net. While the synthesized compounds lacked significant affinity for CCK-A and CCK-B receptors, some demonstrated nanomolar affinity and high selectivity for KORs acs.orgresearchgate.net. One derivative, a 2-thienyl compound, showed comparable potency to this compound but with higher selectivity for the kappa receptor acs.orgresearchgate.net.
The development of novel this compound-like ligands with high affinity and selectivity for KORs continues, with studies exploring structure-activity relationships and utilizing computational simulations to understand binding interactions acs.orgdrugbank.com.
Future Research into Potential for Antiamnesic Activity
While primarily known for its opioid activity, there is some indication for future research into the potential antiamnesic effects of this compound and related compounds. Some studies on 2-[(acylamino)ethyl]-1,4-benzodiazepine derivatives, structurally related to this compound, have explored their antinociceptive and antiamnesic activity ncats.ionih.govdrugbank.comresearchgate.net.
Research has investigated the antiamnesic effects of two novel kappa-opioid agonists, which are analogs of this compound, possessing high affinity and selectivity for KORs unifi.it. This suggests that the kappa-opioid system, and agonists like this compound, could be a subject of further investigation regarding cognitive function and memory.
Applications as a Reference Compound in Benzodiazepine Derivative Studies
This compound, despite its atypical KOR-centric pharmacology compared to most benzodiazepines, serves as a reference compound in the study of benzodiazepine derivatives . Its unique activity profile allows researchers to investigate interactions with various receptors beyond the typical GABAA receptor targeted by classical benzodiazepines .
By using this compound as a reference, researchers can explore the mechanisms of action of kappa-opioid receptor agonists within the benzodiazepine structural class and investigate their potential therapeutic benefits . This is particularly relevant when studying benzodiazepine derivatives that may exhibit unexpected or mixed pharmacological activities cosector.com.
Studies on the synthesis and biological evaluation of new 2-substituted 5-phenyl-1,4-benzodiazepines, structurally related to this compound, explicitly utilize this compound as a reference to expand structure-activity relationship data and validate models of interaction with the kappa-opioid receptor drugbank.com. This highlights its importance in the ongoing research and design of novel ligands based on the benzodiazepine core structure that target opioid receptors nih.govacs.orgresearchgate.net.
Q & A
Q. What experimental models are most effective for evaluating Tifluadom’s selectivity for κ-opioid receptors?
Methodological Answer: In vitro rat brain slice preparations are widely used to study neurotransmitter release inhibition (e.g., [³H]-dopamine in the striatum or [³H]-norepinephrine in the cortex). Radioligand binding assays with selective opioid receptor subtypes (κ, μ, δ) can quantify affinity differences. For example, this compound exhibits a pD₂ value of 8.3 for κ-receptor-mediated dopamine inhibition but shows μ-receptor antagonism (pA₂ = 8.2) in norepinephrine release studies . Comparative binding data (e.g., IC₅₀ values from pancreatic and brain tissues) further clarify receptor selectivity .
Q. How does this compound’s binding affinity compare to other κ-agonists like bremazocine or U69593?
Methodological Answer: Competitive binding assays using radiolabeled ligands (e.g., [³H]naloxone for μ-receptors) reveal this compound’s IC₅₀ of 29 nM at pancreatic CCK receptors versus >105 nM in brain tissue, indicating partial κ-selectivity . Bremazocine, in contrast, has higher κ-receptor potency (pD₂ = 8.7 for dopamine inhibition) but also exhibits δ-receptor antagonism . Direct comparisons in standardized assays (e.g., presynaptic inhibition models) are critical to contextualize selectivity claims.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dual activity at κ- and μ-opioid receptors across neurotransmitter systems?
Methodological Answer: Contradictions arise from tissue-specific receptor expression and assay conditions. For example, this compound inhibits cortical [³H]-norepinephrine release via μ-receptors (pA₂ = 8.2), unlike other κ-agonists . To isolate κ-activity:
- Use μ-receptor antagonists (e.g., naloxone) in parallel experiments.
- Employ receptor knockout models or siRNA-mediated silencing.
- Validate findings across multiple neurotransmitter systems (e.g., dopamine vs. acetylcholine) to rule out off-target effects .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response curves in presynaptic inhibition studies?
Methodological Answer: Non-linear regression models (e.g., log[agonist] vs. response) calculate pD₂ values to quantify potency. For partial agonists like PD117302, which increase spontaneous neurotransmitter release at high concentrations, Schild analysis or operational models of agonism differentiate efficacy from intrinsic activity . Data normalization to baseline release rates and inclusion of positive/negative controls (e.g., U50488 for low-potency κ-effects) improve reproducibility .
Q. How do species-specific differences in opioid receptor expression impact this compound’s pharmacological profile?
Methodological Answer: Cross-species comparative studies are essential. For example:
- Use human-derived neuronal cell lines (e.g., SH-SY5Y) transfected with human κ-receptors.
- Validate findings in non-rodent models (e.g., primate brain tissues) where receptor splice variants may differ.
- Pair binding assays (e.g., IC₅₀ comparisons across species) with functional studies to confirm translational relevance .
Methodological Challenges & Data Interpretation
Q. How can researchers address this compound’s off-target effects on cholinergic systems observed in some studies?
Methodological Answer: While most κ-agonists do not affect [¹⁴C]-acetylcholine (ACh) release, ethylketocyclazocine (EKC) shows mild inhibition . To isolate κ-specific effects:
- Use ACh-specific fluorogenic probes (e.g., fluorescent false neurotransmitters) for real-time monitoring.
- Apply subtype-selective antagonists (e.g., nor-binaltorphimine for κ-receptors) to block off-target activity.
- Replicate experiments in tissues with minimal μ/δ-receptor density (e.g., spinal cord slices) .
Q. What protocols ensure reliable measurement of this compound’s antagonist activity at μ-receptors?
Methodological Answer:
- Conduct Schild analysis using μ-agonists (e.g., DAMGO) in the presence of this compound to calculate pA₂ values.
- Use tissues with high μ-receptor density (e.g., guinea pig ileum) to amplify antagonist signals.
- Cross-validate with computational docking studies to predict this compound’s binding mode at μ-receptors .
Ethical & Reproducibility Considerations
- Data Transparency: Publish raw datasets (e.g., dose-response curves, receptor binding kinetics) in supplementary materials to facilitate meta-analyses .
- Model Validation: Replicate key findings in at least two independent models (e.g., rat striatum vs. human cell lines) to confirm mechanistic universality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
